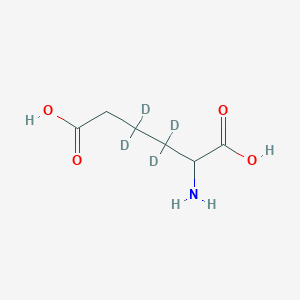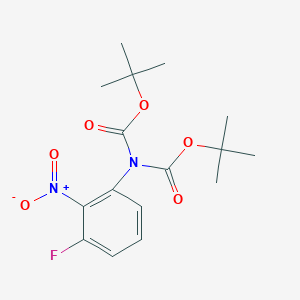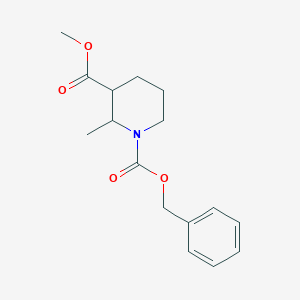
2-Aminohexanedioic Acid-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is an α-amino acid that plays a significant role in the biosynthesis of lysine through the α-aminoadipate pathway . It is characterized by the presence of an amino group attached to the second carbon of the hexanedioic acid chain, making it an important intermediate in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminohexanedioic Acid-d6 typically involves the deuteration of 2-Aminohexanedioic Acid. This process can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the reductive amination of 2-keto acids using deuterated ammonia or amines under controlled conditions . The reaction conditions often involve the use of catalysts such as meso-diaminopimelate dehydrogenase and its mutants to enhance the enantioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using biocatalytic processes. These processes leverage engineered enzymes to facilitate the conversion of 2-keto acids to the corresponding deuterated amino acids. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Aminohexanedioic Acid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions include oxo acids, amino alcohols, and substituted derivatives, which can be further utilized in various biochemical and industrial applications .
科学研究应用
2-Aminohexanedioic Acid-d6 has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-Aminohexanedioic Acid-d6 involves its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor of glutamine synthetase, thereby affecting the synthesis of glutamate and other related compounds . The compound’s molecular targets include enzymes involved in amino acid metabolism, and its effects are mediated through the modulation of enzymatic activity and metabolic fluxes .
相似化合物的比较
2-Aminohexanedioic Acid-d6 can be compared with other similar compounds such as:
2-Aminoadipic Acid: The non-deuterated form, which is a key intermediate in lysine biosynthesis.
Aminocaproic Acid: An analogue of lysine that acts as an inhibitor of proteolytic enzymes.
D-2-Aminoadipic Acid: The D-enantiomer of 2-Aminoadipic Acid, which has similar biochemical properties but different stereochemistry.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in studies involving isotopic labeling and tracing .
属性
分子式 |
C6H11NO4 |
|---|---|
分子量 |
165.18 g/mol |
IUPAC 名称 |
2-amino-3,3,4,4-tetradeuteriohexanedioic acid |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/i1D2,2D2 |
InChI 键 |
OYIFNHCXNCRBQI-LNLMKGTHSA-N |
手性 SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C(C(=O)O)N |
规范 SMILES |
C(CC(C(=O)O)N)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)
![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)





![N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine](/img/structure/B13706625.png)

![1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13706632.png)


![2-[(2-Phenylcyclopropyl)amino]ethanol](/img/structure/B13706646.png)

